molecular formula C12H8FNO2 B1463616 5-Fluoro-2-(pyridin-3-yl)benzoic acid CAS No. 1179071-87-4

5-Fluoro-2-(pyridin-3-yl)benzoic acid

Cat. No. B1463616
CAS RN: 1179071-87-4
M. Wt: 217.2 g/mol
InChI Key: YIOUGWMJSAKSSM-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyridin-3-yl)benzoic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It contains total 35 bond(s); 22 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 Pyridine(s) .


Synthesis Analysis

The synthesis of 5-Fluoro-2-(pyridin-3-yl)benzoic acid involves several steps. The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(pyridin-3-yl)benzoic acid has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving 5-Fluoro-2-(pyridin-3-yl)benzoic acid are complex and involve several steps. For example, the protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(pyridin-3-yl)benzoic acid are unique. For example, it has a melting point of 170–172 °C .

Mechanism of Action

Mode of Action

It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction , which is a type of carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 5-Fluoro-2-(pyridin-3-yl)benzoic acid are likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the synthesis of various organic compounds . The downstream effects of this pathway would depend on the specific context of the reaction and the other compounds involved.

Result of Action

The molecular and cellular effects of 5-Fluoro-2-(pyridin-3-yl)benzoic acid’s action would depend on its specific targets and mode of action. Given its involvement in the Suzuki–Miyaura cross-coupling reaction , it may play a role in the synthesis of various organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(pyridin-3-yl)benzoic acid. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . .

Safety and Hazards

5-Fluoro-2-(pyridin-3-yl)benzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .

Future Directions

The future directions of research on 5-Fluoro-2-(pyridin-3-yl)benzoic acid are promising. For example, the direct formation of the C-F bond by fluorinase is the most effective and promising method . The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .

properties

IUPAC Name

5-fluoro-2-pyridin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-3-4-10(11(6-9)12(15)16)8-2-1-5-14-7-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOUGWMJSAKSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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